tert-Butyl 1,2-oxazetidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl oxazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(9)8-4-5-10-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPCVCAWZYSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 1,2 Oxazetidine 2 Carboxylate and Analogues
Cycloaddition Reactions in 1,2-Oxazetidine Ring Formation
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. For 1,2-oxazetidines, these methods involve the concerted or stepwise combination of several reactants to assemble the four-membered ring system.
[2+1+1] Radical Tandem Cycloaddition Strategies
A notable advancement in the synthesis of polysubstituted 1,2-oxazetidines is the development of a [2+1+1] radical tandem cycloaddition. This method facilitates the regioselective construction of the oxazetidine ring from readily available starting materials: styrenes, arylamines, and tert-butyl hydroperoxide (TBHP). In this process, TBHP serves a dual role as both an oxidant and the source of the oxygen atom for the heterocyclic ring.
The reaction is typically performed in a solvent like dioxane under thermal conditions. A proposed mechanism begins with the decomposition of TBHP to generate oxygen-based radicals. These radicals then initiate a cascade of events involving the styrene (B11656) and arylamine, ultimately leading to the formation of the 1,2-oxazetidine ring. This methodology is distinguished by its operational simplicity, broad substrate scope, and high regioselectivity.
The efficiency of the reaction is influenced by the electronic nature of the substituents on the styrene ring. Electron-withdrawing groups on the phenyl ring of the styrene tend to produce excellent yields, while strong electron-donating groups can have a negative impact on the reaction's efficiency.
Table 1: Substrate Scope for [2+1+1] Cycloaddition of Styrenes and Anilines This interactive table summarizes the yields for various substituted styrenes and anilines in the [2+1+1] radical tandem cycloaddition reaction.
| Entry | Styrene (Substituent) | Aniline (Substituent) | Yield (%) |
| 1 | H | H | 82 |
| 2 | 4-CH₃ | H | 75 |
| 3 | 4-tBu | H | 69 |
| 4 | 4-OCH₃ | H | 63 |
| 5 | 4-Cl | H | 86 |
| 6 | 4-F | H | 87 |
| 7 | 2-Cl | H | 81 |
| 8 | H | 4-CH₃ | 85 |
| 9 | H | 4-OCH₃ | 83 |
| 10 | H | 4-Cl | 73 |
Photoredox Catalysis Approaches for the Synthesis of N-H Oxazetidine Derivatives
Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging complex molecular architectures. This approach has been successfully applied to the one-step synthesis of 1,2-oxazetidines bearing a free N-H group. These N-H oxazetidines are crucial intermediates, as the N-H bond can be readily functionalized to introduce various protecting groups, including the tert-butoxycarbonyl (Boc) group, to yield compounds like tert-butyl 1,2-oxazetidine-2-carboxylate.
One such method involves the reaction of an alkyne, a thiol, and an azide in the presence of a photocatalyst, such as Ru(bpy)₃Cl₂, under blue LED irradiation. The reaction proceeds through the generation of a vinylic radical intermediate. The resulting N-H oxazetidines are stable enough to undergo subsequent transformations, such as methylation, acetylation, or the introduction of a Boc group.
Table 2: Synthesis of N-H Oxazetidines via Photoredox Catalysis This interactive table shows the yields of various N-H oxazetidines synthesized using different substituted alkynes.
| Entry | Alkyne (Substituent) | Product | Yield (%) |
| 1 | Phenyl | 4-phenyl-3-(phenylthio)-1,2-oxazetidine | 66 |
| 2 | 4-Methylphenyl | 4-(p-tolyl)-3-(phenylthio)-1,2-oxazetidine | 61 |
| 3 | 4-Methoxyphenyl | 4-(4-methoxyphenyl)-3-(phenylthio)-1,2-oxazetidine | 52 |
| 4 | 4-Chlorophenyl | 4-(4-chlorophenyl)-3-(phenylthio)-1,2-oxazetidine | 72 |
| 5 | 2-Thienyl | 3-(phenylthio)-4-(thiophen-2-yl)-1,2-oxazetidine | 55 |
Intramolecular Cyclization Routes to 1,2-Oxazetidines
Intramolecular cyclization strategies involve the formation of the 1,2-oxazetidine ring from a single molecule containing all the necessary atoms. These methods are highly effective as they are entropically favored.
Mitsunobu Reactions for Ring Closure of Precursor Structures
The Mitsunobu reaction is a versatile and powerful method for achieving the dehydration and coupling of an alcohol with an acidic pronucleophile, typically with inversion of stereochemistry at the alcohol's carbon center. chem-station.comnih.govnih.gov This reaction can be adapted for intramolecular applications to form heterocyclic rings. chem-station.com For the synthesis of this compound, a hypothetical precursor such as N-Boc-N-(2-hydroxyethyl)hydroxylamine could be employed.
In this proposed pathway, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) would activate the terminal hydroxyl group of the precursor. nih.govmissouri.edu The nitrogen atom of the N-Boc-hydroxylamine moiety, acting as the intramolecular nucleophile, would then attack the activated carbon center, displacing the triphenylphosphine oxide moiety and closing the four-membered ring. This route offers a direct method for forming the N-O bond and the ring structure simultaneously under mild conditions.
Intramolecular N-Alkylation and Related Cyclizations
Intramolecular N-alkylation is a classical and reliable method for the synthesis of nitrogen-containing heterocycles. This strategy can be applied to the synthesis of the N-Boc-1,2-oxazetidine ring system. The process involves a two-step sequence starting from a readily available precursor like O-(2-bromoethyl)hydroxylamine.
First, the primary amine of the precursor is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This yields the N-Boc protected intermediate. In the second step, the intermediate is treated with a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (THF). The base deprotonates the hydroxylamine nitrogen, generating an anion that subsequently displaces the bromide on the same molecule via an intramolecular Sₙ2 reaction. This ring-closing step affords the desired this compound.
Derivatization from Precursor Azetidine (B1206935) Systems
Another synthetic avenue involves the modification of pre-existing four-membered rings. The derivatization of tert-butyl 3-oxoazetidine-1-carboxylate, a commercially available and widely used building block in medicinal chemistry, represents a plausible, albeit less documented, route to 1,2-oxazetidine analogues. researchgate.netrsc.org
A potential transformation of this azetidine precursor into a 1,2-oxazetidin-3-one system could be achieved through a Baeyer-Villiger oxidation. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to convert a cyclic ketone into a lactone. organic-chemistry.orgwikipedia.org Using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), the N-Boc-protected azetidinone could theoretically be converted to tert-butyl 3-oxo-1,2-oxazetidine-2-carboxylate. The regioselectivity of the Baeyer-Villiger reaction is predictable, with the more substituted alpha-carbon typically migrating. organic-chemistry.org In the case of the symmetric 3-oxoazetidine, either methylene (B1212753) group could migrate to yield the desired product. This approach would provide access to a different class of 1,2-oxazetidine derivatives, highlighting the versatility of existing heterocyclic scaffolds.
Stereoselective Synthesis of Chiral 1,2-Oxazetidines
The development of methods for the stereoselective synthesis of chiral 1,2-oxazetidines is crucial for their application in asymmetric synthesis. These approaches aim to control the absolute and relative stereochemistry of the substituents on the four-membered ring.
A highly effective and practical method for the enantioselective synthesis of chiral 1,2-oxazetidines utilizes readily available chiral epoxides and α-bromo esters as starting materials. researchgate.net This strategy allows for the preparation of a variety of N-nosyl-protected 3- and 4-substituted, as well as 3,4-disubstituted chiral 1,2-oxazetidines with excellent enantioselectivities, typically ranging from 93–99% enantiomeric excess (ee). researchgate.net
The synthetic route generally involves a multi-step sequence:
Nucleophilic Ring-Opening of Chiral Epoxides: The synthesis commences with the regioselective ring-opening of a chiral epoxide with a nucleophile, such as an amine or an azide. This step establishes one of the stereocenters of the final 1,2-oxazetidine ring.
N-Functionalization and O-Alkylation: The resulting amino alcohol derivative is then N-protected, for instance with a nosyl group, followed by O-alkylation with an α-bromo ester. This step introduces the remaining atoms required for the formation of the heterocyclic ring.
Intramolecular Ring Closure: The key step to form the strained four-membered ring is an intramolecular cyclization. A mild and efficient approach for this transformation is the Mitsunobu reaction, which facilitates the ring closure to afford the desired chiral 1,2-oxazetidine. researchgate.net
This methodology has been successfully applied to the gram-scale synthesis of these valuable chiral building blocks. researchgate.net The operational simplicity and the high degree of enantioselectivity make this approach particularly attractive for accessing a wide range of structurally diverse chiral 1,2-oxazetidines. researchgate.net
Table 1: Examples of Enantioselective Synthesis of Chiral 1,2-Oxazetidines
| Starting Chiral Epoxide | α-Bromo Ester | Final 1,2-Oxazetidine Structure | Enantiomeric Excess (ee) | Overall Yield |
| (R)-Styrene oxide | Ethyl 2-bromoacetate | (R)-N-Nosyl-4-phenyl-1,2-oxazetidine | >99% | Good |
| (R)-Propylene oxide | Methyl 2-bromopropionate | (3S,4R)-N-Nosyl-3,4-dimethyl-1,2-oxazetidine | 95% | Good |
| (S)-Glycidyl nosylate | Ethyl 2-bromoacetate | (S)-N-Nosyl-3-(nosyloxymethyl)-1,2-oxazetidine | 98% | Good |
The synthesis of 1,2-oxazetidines with multiple stereocenters necessitates control over the diastereoselectivity of the ring-forming reaction. In the context of the synthesis starting from chiral epoxides and α-bromo esters, the diastereoselectivity is primarily established during the formation of the second stereocenter upon cyclization.
The diastereochemical outcome of the synthesis of 3,4-disubstituted 1,2-oxazetidines is dependent on the stereochemistry of the starting materials and the reaction conditions of the cyclization step. For instance, the reaction of an (R)-epoxide with an α-substituted α-bromo ester can potentially lead to two diastereomers. The control of this diastereoselectivity is a key challenge.
Research has demonstrated that the synthesis of N-nosyl-protected 3,4-disubstituted chiral 1,2-oxazetidines can be achieved with good control of diastereoselectivity. researchgate.net The specific diastereomer obtained is a result of the stereochemical information embedded in both the chiral epoxide and the substituted α-bromo ester. The intramolecular Mitsunobu reaction, being a stereospecific process, proceeds with inversion of configuration at the carbon atom bearing the hydroxyl group. This inherent feature of the reaction allows for a predictable diastereochemical outcome.
For example, the synthesis of a 3,4-disubstituted 1,2-oxazetidine from a chiral amino alcohol (derived from a chiral epoxide) and a chiral α-bromo ester will have its final stereochemistry dictated by the absolute configurations of both precursors. The careful selection of the stereoisomers of the starting materials is therefore the primary method for controlling the diastereoselectivity of the final product.
Table 2: Diastereoselective Synthesis of a 3,4-Disubstituted 1,2-Oxazetidine
| Chiral Epoxide Precursor | α-Bromo Ester Precursor | Major Diastereomer of 1,2-Oxazetidine | Diastereomeric Ratio (d.r.) |
| from (R)-styrene oxide | (S)-Ethyl 2-bromopropionate | (3S,4R)-N-Nosyl-3-methyl-4-phenyl-1,2-oxazetidine | Good |
| from (S)-styrene oxide | (S)-Ethyl 2-bromopropionate | (3S,4S)-N-Nosyl-3-methyl-4-phenyl-1,2-oxazetidine | Good |
Mechanistic Investigations of 1,2 Oxazetidine Formation and Transformation
Elucidation of Radical Pathways in Cycloaddition Reactions
The synthesis of polysubstituted 1,2-oxazetidines can be achieved through a [2 + 1 + 1] radical tandem cycloaddition reaction. This method utilizes styrenes, arylamines, and an oxidant to construct the heterocyclic ring. acs.org Mechanistic studies, including control experiments, have confirmed that this transformation proceeds via a radical pathway. acs.org
The proposed mechanism initiates with the thermal decomposition of an oxidant like tert-butyl hydroperoxide (TBHP), generating tert-butoxyl (t-BuO•) and tert-butylperoxyl (t-BuOO•) radicals. The tert-butoxyl radical then reacts with the arylamine to form a nitrogen-centered radical intermediate. This radical species subsequently adds to the styrene (B11656) derivative, creating a carbon-centered radical. This intermediate is then trapped by the tert-butylperoxyl radical. A subsequent intramolecular cyclization, followed by elimination of tert-butanol, leads to the formation of the 1,2-oxazetidine ring. acs.org The reaction demonstrates high regioselectivity, which is a characteristic feature of this radical-mediated pathway. acs.org
Control experiments lend strong support to this radical mechanism. For instance, the addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT) to the reaction mixture significantly inhibits the formation of the 1,2-oxazetidine product, indicating the involvement of radical intermediates. acs.org
Mechanistic Role of tert-Butyl Hydroperoxide (TBHP) as an Oxidant and Oxygen Source in Cycloadditions
In the radical-mediated [2 + 1 + 1] cycloaddition for 1,2-oxazetidine synthesis, tert-butyl hydroperoxide (TBHP) plays a crucial dual role. It functions not only as the radical initiator and oxidant but also as the source of the oxygen atom that is incorporated into the final heterocyclic ring. acs.orgmagtech.com.cnresearchgate.net
As an oxidant, TBHP initiates the radical cascade. Its thermal decomposition provides the initial tert-butoxyl radicals necessary to activate the arylamine substrate by abstracting a hydrogen atom to form a nitrogen radical. acs.org This initiation step is critical for the entire cycloaddition sequence to proceed.
Furthermore, TBHP serves as the oxygen source. After the initial addition of the nitrogen radical to the styrene, the resulting carbon-centered radical is trapped by a tert-butylperoxyl radical (t-BuOO•), which is also generated from TBHP. This step incorporates the crucial N-O-C linkage. The subsequent cyclization and elimination steps lead to the final 1,2-oxazetidine structure. acs.org Optimization studies have shown that TBHP is essential for the reaction's success; other peroxides result in significantly lower or no product yield, highlighting the specific mechanistic role of TBHP. acs.org
| Oxidant | Yield (%) |
|---|---|
| tert-Butyl hydroperoxide (TBHP) | 86 |
| Benzoyl peroxide (BPO) | Trace |
| Dicumyl peroxide (DCP) | 0 |
| Hydrogen peroxide (H₂O₂) | 0 |
Electron Transfer Mechanisms in O-Alkylation Processes Relevant to Oxazetidine Synthesis
The synthesis of specific 1,2-oxazetidine derivatives, such as methyl N-Boc-4-methyl-1,2-oxazetidine-4-carboxylate, can involve intramolecular N-alkylation as a key ring-closing step. The preceding intermolecular O-alkylation of an N-hydroxycarbamate precursor has been proposed to occur through an unconventional mechanism. chemrxiv.org
In a synthetic route reported by Snider and Duvall, the O-alkylation of an N-hydroxycarbamate with an iodo ester was described as an "unusual" transformation. The authors suggest that this step likely proceeds via an electron transfer mechanism. chemrxiv.org While the detailed evidence for this proposal is not fully elaborated in the initial communication, the suggestion points towards a single-electron transfer (SET) process. In a hypothetical SET pathway, an electron could be transferred from the N-hydroxycarbamate to the iodo ester, generating a radical anion which then fragments to release an iodide anion and an alkyl radical. This would be followed by radical-radical coupling to form the C-O bond. This proposed mechanism deviates from standard nucleophilic substitution (SN2) pathways typically expected for O-alkylation.
Reactivity Profiles and Chemical Transformations of the 1,2 Oxazetidine Moiety
Ring-Opening Reactions of 1,2-Oxazetidines
The release of ring strain is a primary driving force for the reactivity of 1,2-oxazetidines, making ring-opening reactions a prominent feature of their chemistry.
An efficient cobalt-catalyzed ring-opening reaction of 1,2-oxazetidines with heteroarenes has been developed. nih.gov This process utilizes a sustainable Cp*Co(III) catalyst, which facilitates a merger of C-H activation with the simultaneous cleavage of both N-O and C-C bonds within the oxazetidine ring. nih.govfigshare.com This transformation is notable for its solvent-controlled selectivity, leading to either site-selective C-H aminomethylation or hydroxymethylation of various heteroaromatic compounds. nih.govfigshare.com The reaction demonstrates a broad functional group tolerance. nih.gov Preliminary mechanistic studies suggest the reaction proceeds through a one-pot transformation. nih.govfigshare.com
Table 1: Cobalt-Catalyzed Ring-Opening of 1,2-Oxazetidines with Heteroarenes
| Catalyst | Reactants | Solvent | Major Product | Reference |
|---|---|---|---|---|
| CpCo(III) | 1,2-Oxazetidine, Heteroarene | Solvent A | C-H Aminomethylation Product | nih.gov |
The ring-opening of 2-tosyl-1,2-oxazetidine can be harnessed for the synthesis of more complex heterocyclic structures, such as morpholines. acs.orgnih.gov In a diastereoselective process, 2-tosyl-1,2-oxazetidine reacts with α-formyl carboxylates under base catalysis to yield morpholine (B109124) hemiaminals. acs.orgnih.govresearchgate.net The reaction proceeds through a cascade sequence where the base promotes the ring opening of the oxazetidine, which is followed by a spontaneous ring closure to form the six-membered morpholine ring. acs.org The resulting hemiaminal products are generally stable, and the diastereomers can often be separated by column chromatography. acs.org These morpholine hemiaminals serve as versatile intermediates for the concise construction of highly decorated and conformationally rigid morpholine derivatives. acs.orgnih.govresearchgate.net
Table 2: Base-Catalyzed Formation of Morpholine Hemiaminals
| Oxazetidine Derivative | Carbonyl Compound | Base | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| 2-Tosyl-1,2-oxazetidine | Methyl 2-methyl-3-oxopropanoate | K₂CO₃ | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 2.0/1 | acs.org |
Umpolung Reactivity in C-O Bond-Forming Reactions Involving Oxazetidine Derivatives
The concept of umpolung, or the reversal of polarity of a functional group, can be applied to 1,2-oxazetidines to achieve novel bond formations. acs.org A catalytic asymmetric umpolung C–O bond-forming reaction has been demonstrated between N-nosyl 1,2-oxazetidines and β-keto esters. acs.org This reaction is facilitated by a chiral phase-transfer catalyst and leverages the ring strain of the oxazetidine. It provides access to a variety of highly functionalized chiral ethers that possess quaternary and non-adjacent stereogenic centers. acs.org The reaction proceeds with high yields and excellent enantioselectivities (up to 97% ee) and diastereoselectivities (up to 20:1 dr). acs.org The resulting products can be further transformed into biologically significant chiral fused and spiro morpholines. acs.org
Cycloaddition Reactions Involving Oxazetidine Derivatives (e.g., [3+2] cycloadditions of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate)
While 1,2-oxazetidines are often synthesized via cycloaddition reactions, such as the [2+1+1] cycloaddition of styrenes, arylamines, and a peroxide source, their use as substrates in further cycloaddition reactions is less common. acs.orgorganic-chemistry.org
The specific example provided in the outline, tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is an azetidine (B1206935) derivative, not a 1,2-oxazetidine. sigmaaldrich.comtcichemicals.com This compound serves as a building block for the synthesis of thia- and oxa-azaspiro[3.4]octanes. sigmaaldrich.com It readily participates in [3+2] cycloadditions with dipolariphiles, a reaction that has been utilized to generate a series of small-ring spirocycles. sigmaaldrich.com
Regioselective Functionalization and Derivatization Strategies of the Oxazetidine Ring
Beyond ring-opening, the 1,2-oxazetidine ring can undergo functionalization, allowing for the synthesis of various derivatives. The stability of the ring to certain transformations enables late-stage modifications. For instance, 1,2-oxazetidines possessing a free –NH group have been shown to be stable enough to undergo various derivatization reactions. rsc.org These transformations include methylation, acetylation, and tosylation of the nitrogen atom, which introduce diverse functional groups onto the heterocyclic core. rsc.org Such derivatization strategies are crucial for modifying the properties of the molecule and for building more complex structures from the oxazetidine scaffold. rsc.org
Spectroscopic and Structural Characterization of Tert Butyl 1,2 Oxazetidine 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 1,2-oxazetidine-2-carboxylate derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum offers key insights into the electronic environment of hydrogen atoms.
tert-Butyl Group: The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp, prominent singlet in the upfield region of the spectrum, generally around δ 1.4-1.5 ppm. uva.nl This characteristic signal is a clear indicator of the presence of the Boc protecting group.
Oxazetidine Ring Protons: The protons on the four-membered 1,2-oxazetidine ring (at positions C3 and C4) are more complex. Their chemical shifts are influenced by the electronegative oxygen and nitrogen atoms and any substituents on the ring. Typically, these methylene (B1212753) (CH₂) and methine (CH) protons resonate in the range of δ 2.5-5.0 ppm. The precise chemical shifts and coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry of substituents on the ring. For instance, the magnitude of the coupling constant between protons on C3 and C4 can help differentiate between cis and trans isomers.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by defining the carbon skeleton.
tert-Butyl Group: The Boc group exhibits two distinct signals: one for the quaternary carbon attached to the oxygen atoms, typically appearing around δ 80-82 ppm, and another for the three equivalent methyl carbons, resonating at approximately δ 28 ppm. rsc.orgoregonstate.edu
Carbonyl Carbon: The carbonyl carbon of the carbamate (B1207046) functional group is characteristically found far downfield, in the range of δ 150-160 ppm, due to its deshielded nature. rsc.orglibretexts.org
Oxazetidine Ring Carbons: The carbon atoms of the oxazetidine ring (C3 and C4) are found in the aliphatic region, typically between δ 45-75 ppm. oregonstate.eduscintica.com Their exact chemical shifts are sensitive to the nature and orientation of substituents, providing further structural information.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is estimated based on analogous N-Boc protected heterocyclic compounds.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C(CH₃)₃ | 1.4 - 1.5 (s, 9H) | 28.0 - 28.5 |
| C (CH₃)₃ | - | 80.0 - 82.0 |
| C=O | - | 150.0 - 160.0 |
| Ring CH₂/CH | 2.5 - 5.0 (m) | 45.0 - 75.0 |
High-Resolution Mass Spectrometry (MS) in Compound Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound and its derivatives. This accuracy is crucial for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or byproducts.
In a typical analysis using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. HRMS can measure the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. For N-Boc protected compounds, a characteristic fragmentation pattern involves the loss of the tert-butyl group as isobutylene (B52900) (a neutral loss of 56 Da), followed by the loss of carbon dioxide (44 Da). nih.govreddit.com This predictable fragmentation pathway is highly diagnostic for the presence of the tert-butyl carbamate moiety. nih.gov HRMS analysis of these fragment ions can further corroborate the proposed structure. This technique is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products in real-time.
Table 2: Predicted HRMS Data for this compound (C₇H₁₃NO₃) Molecular Weight: 159.18 g/mol
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ | C₇H₁₄NO₃⁺ | 160.0968 | Protonated Molecule |
| [M+Na]⁺ | C₇H₁₃NNaO₃⁺ | 182.0788 | Sodiated Adduct |
| [M-C₄H₈+H]⁺ | C₃H₆NO₃⁺ | 104.0342 | Loss of isobutylene |
| [M-C₄H₈-CO₂+H]⁺ | C₂H₆NO⁺ | 60.0444 | Subsequent loss of CO₂ |
X-ray Diffraction Analysis for Solid-State Structure Elucidation of Key Intermediates and Products
While NMR and MS provide data on connectivity and composition, X-ray diffraction analysis of single crystals offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to precisely determine bond lengths, bond angles, and torsional angles. mdpi.com For cyclic compounds like 1,2-oxazetidines, X-ray crystallography can reveal the exact conformation of the strained four-membered ring, including the degree of ring puckering.
Although obtaining suitable crystals can be challenging, a successful X-ray structure analysis provides unambiguous proof of the molecular structure and its absolute stereochemistry (if a chiral center is present and appropriate crystallization methods are used). mdpi.com The resulting structural data is invaluable for understanding the molecule's steric properties and potential intermolecular interactions in the solid state, such as hydrogen bonding. chemicalbook.com This information is crucial for rationalizing the compound's physical properties and chemical reactivity. While specific X-ray crystallographic data for the parent this compound is not widely published, the technique has been successfully applied to characterize various substituted heterocyclic derivatives, confirming their molecular architecture. chemicalbook.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, the IR spectrum is dominated by absorptions characteristic of the tert-butyl carbamate group.
The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate, which typically appears in the region of 1700–1720 cm⁻¹. nih.gov The presence of this intense peak is a strong indicator of the N-Boc group. Other key absorptions include:
C-H Stretching: Bands in the 2850–3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl groups of the tert-butyl moiety and the methylene groups of the oxazetidine ring. rsc.org
C-O Stretching: Strong C-O stretching vibrations associated with the carbamate ester linkage are typically observed in the 1150–1250 cm⁻¹ range. researchgate.net
N-O Stretching: The N-O bond of the oxazetidine ring is expected to show a stretching vibration in the fingerprint region, though it may be weaker and harder to assign definitively.
IR spectroscopy serves as a quick and reliable quality control tool to confirm the presence of the key carbamate functional group and to monitor reactions involving its introduction or removal. acs.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (t-Bu, CH₂) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carbamate | 1700 - 1720 | Strong |
| C-H Bend | Alkyl | 1365 - 1470 | Medium |
| C-O Stretch | Carbamate | 1150 - 1250 | Strong |
Computational and Theoretical Studies on 1,2 Oxazetidine Systems
Strain Energy Calculations and Ring Stability Assessment (e.g., Isodesmic, Homodesmotic, Hyperhomodesmotic Models)
The four-membered 1,2-oxazetidine ring is inherently strained due to the deviation of its bond angles from ideal values. The magnitude of this ring strain is a critical factor in its stability and chemical behavior. Computational chemists employ various theoretical models to quantify this conventional strain energy (CSE). These models are based on hypothetical reactions that conserve certain structural features between reactants and products, allowing for the cancellation of errors and a more accurate energy calculation.
Commonly used models include:
Isodesmic Reactions: These reactions conserve the number of bonds of each formal type (e.g., C-C, C-H, C-N, N-O).
Homodesmotic Reactions: A refinement of isodesmic reactions, these conserve not only the bond types but also the valence environment around each atom (e.g., the number of attached hydrogen atoms). researchgate.net
Hyperhomodesmotic Models: These provide an even higher level of conservation, further preserving the structural environment of the atoms involved.
A comprehensive study calculated the conventional strain energies for the two isomers of oxazetidine using these models. researchgate.net The research utilized several levels of theory to ensure the reliability of the results, as detailed in the table below. researchgate.net Such studies are crucial for understanding the thermodynamics of the ring system. For instance, computational work on C2H5NO isomers has shown that 1,2-oxazetidine is significantly less stable than its 1,3-oxazetidine (B3055997) counterpart by approximately 119.6 kJ mol⁻¹. researchgate.net
| Computational Method | Basis Set | Purpose in Strain Energy Calculation |
|---|---|---|
| Self-Consistent Field (SCF) Theory | 6-311G(d,p), 6-311+G(2df,2pd) | Initial geometry optimization and energy calculation. |
| Second-Order Møller–Plesset (MP2) Perturbation Theory | 6-311G(d,p), 6-311+G(2df,2pd) | To account for electron correlation effects on geometry and energy. |
| Density Functional Theory (DFT) - B3LYP Functional | 6-311G(d,p), 6-311+G(2df,2pd) | A widely used method for reliable electronic structure calculations. |
| Coupled-Cluster Theory (CCSD(T)) | 6-311+G(2df,2pd) | Single-point calculations for higher-order correlation effects to refine energy values. |
Electronic Structure and Reactivity Predictions (e.g., Electron Localization Function (ELF) analysis)
The Electron Localization Function (ELF) is a quantum chemical method used to visualize and analyze the electron pairing and localization in a molecule. wikipedia.org It provides a chemically intuitive picture of electron distribution, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF value close to 1.0 signifies perfect electron localization, as found in lone pairs or strong covalent bonds, while a value of 0.5 is characteristic of a uniform electron gas. jussieu.fr
While specific ELF analyses for tert-butyl 1,2-oxazetidine-2-carboxylate were not found, extensive studies on the closely related and similarly strained oxaziridine (B8769555) (a three-membered C-N-O ring) provide critical insights into the nature of the N-O bond that is also present in 1,2-oxazetidines. canterbury.ac.ukd-nb.inforesearchgate.net
Topological analysis of the ELF in oxaziridine reveals that the N-O bond is highly unusual. d-nb.inforesearchgate.net Key findings from these studies, which employed various high-level computational methods, are summarized below. The population of the bonding basin between nitrogen and oxygen, V(N,O), was found to be very small (<0.60e), indicating that the N-O bond is not a typical shared-electron covalent bond. d-nb.inforesearchgate.net This suggests a high degree of electron delocalization and an untypical electronic structure for the N-O bond within these strained rings. d-nb.info
| Computational Method | Basis Set | Key Finding from ELF Analysis of Oxaziridine N-O Bond |
|---|---|---|
| Density Functional Theory (DFT) - B3LYP, M06-2X, etc. | aug-cc-pVTZ | Characterized the N-O bond by two resonance forms (N⁺-O⁻ and N⁻-O⁺) due to a very small bonding basin population. researchgate.net |
| Coupled-Cluster Theory (CCSD(T)) | aug-cc-pVTZ | Post-Hartree-Fock methods confirmed the atypical nature of the N-O bond, highlighting the importance of electron correlation effects. d-nb.inforesearchgate.net |
| Complete Active Space Self-Consistent Field (CASSCF) | aug-cc-pVTZ | Emphasized the significant role of electron correlation in accurately describing the N-O bonding. d-nb.inforesearchgate.net |
Reaction Pathway Modeling and Transition State Geometries for Mechanistic Understanding
Computational modeling is indispensable for mapping the potential energy surfaces of chemical reactions involving transient species like 1,2-oxazetidines. By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms, predict reaction barriers, and understand kinetic stability.
For the parent 1,2-oxazetidine ring, the ground-state intrinsic reaction coordinate has been modeled for its dissociation. researchgate.net These calculations, performed at the CASSCF(12-in-10)/ANO-RCC-VDZP level of theory, successfully identified the geometries of the reactant minimum, the transition state (TS), and the dissociation products. researchgate.net This type of analysis is fundamental to understanding the thermal stability and decomposition pathways of the ring system. A significant finding from these studies is that, in contrast to the well-known chemiluminescent 1,2-dioxetanes, 1,2-oxazetidines are not predicted to undergo chemiexcitation, a process that leads to the emission of light. researchgate.netresearchgate.net
Furthermore, Density Functional Theory (DFT) calculations have been applied to investigate the mechanisms of other reactions, such as the ring expansion of 1,2-oxazetidines. researchgate.net These theoretical studies can explain the origins of different reactivities and suggest a stepwise reaction mechanism, providing a level of mechanistic detail that is often inaccessible through experimental means alone. researchgate.net
| Reaction Type | Computational Method/Approach | Key Mechanistic Insight |
|---|---|---|
| Ring Dissociation | CASSCF | Identification of the intrinsic reaction coordinate, including the transition state geometry, for thermal decomposition. researchgate.net |
| Chemiexcitation Potential | Theoretical Comparison | Unlike 1,2-dioxetanes, 1,2-oxazetidines are not expected to be chemiluminescent. researchgate.netresearchgate.net |
| Ring Expansion | Density Functional Theory (DFT) | Calculations suggest a stepwise reaction mechanism and help explain observed reactivities. researchgate.net |
Applications of Tert Butyl 1,2 Oxazetidine 2 Carboxylate As a Synthetic Building Block
Precursor to Complex Nitrogen- and Oxygen-Containing Heterocycles
The unique structure of the 1,2-oxazetidine ring makes it an ideal precursor for a variety of more complex heterocyclic scaffolds. The N-O bond is susceptible to cleavage under specific conditions, initiating ring-opening or rearrangement cascades that lead to the formation of larger, more stable heterocyclic systems. This reactivity is central to its utility in synthetic chemistry.
One of the most effective applications of 1,2-oxazetidine derivatives is in the synthesis of substituted morpholines. Research has demonstrated that N-sulfonyl-1,2-oxazetidines can act as "umpoled synthons" for the 2-aminoethanol unit, a key component of the morpholine (B109124) core. nih.govacs.org In this strategy, the oxazetidine ring undergoes a nucleophilic attack, leading to ring-opening and subsequent cyclization to form the six-membered morpholine ring. This method provides a direct route to 2- and 3-substituted morpholines, which are valuable scaffolds in medicinal chemistry due to their conformational constraints. nih.govacs.org
The reaction typically involves treating the 1,2-oxazetidine with a nucleophile, such as an α-formyl carboxylate, in the presence of a base. nih.govacs.org This process allows for the creation of diverse morpholine structures by varying the nature of the nucleophile. nih.govacs.org
Table 1: Synthesis of Substituted Morpholines from 2-Tosyl-1,2-oxazetidine
| Nucleophile (α-formyl carboxylate) | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| tert-Butyl 2-methyl-3-oxopropanoate | tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 81 | N/A | nih.govacs.org |
| Ethyl 2-formylbutanoate | Ethyl 3-hydroxy-2-ethyl-4-tosylmorpholine-2-carboxylate | 82 | 2.3:1 | nih.gov |
| Prop-2-yn-1-yl 2-methyl-3-oxopropanoate | Prop-2-yn-1-yl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 39 | 3.0:1 | nih.gov |
| Ethyl 2-formyl-4-methylpentanoate | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61 | 1.8:1 | nih.gov |
Construction of Chiral N,O-Containing Scaffolds in Asymmetric Synthesis
Chiral 1,2-oxazetidines are highly valuable as strained, small-molecule building blocks for creating new and conventionally difficult-to-access chemical transformations in asymmetric synthesis. researchgate.net The development of practical methods to access structurally diverse chiral 1,2-oxazetidines is a key area of research, as these compounds can be converted into a variety of important chiral molecules, including β-amino alcohols and amino acids. researchgate.netbeilstein-journals.orgresearchgate.net The inherent chirality of the oxazetidine precursor can be transferred to the target molecule, providing a powerful tool for controlling stereochemistry in the synthesis of complex N,O-containing scaffolds. researchgate.net The use of these chiral synthons avoids the need for complex, multi-step syntheses that often require toxic auxiliaries and harsh reaction conditions. researchgate.net
The strained four-membered ring of 1,2-oxazetidines makes them potential partners in cycloaddition reactions to generate more complex polycyclic systems, including spirocycles. While the direct use of tert-Butyl 1,2-oxazetidine-2-carboxylate in such reactions is an area of ongoing exploration, related cycloaddition strategies are well-established for building spirocyclic frameworks. For instance, hetero-Diels-Alder reactions involving nitroalkenes have been used to create spirocyclic-1,2-oxazine N-oxides with complete regiocontrol. mdpi.com Similarly, 1,3-dipolar cycloaddition reactions are a known method for synthesizing novel spiro oxabicycles. researchgate.net The principle of using a strained heterocycle to participate in reactions that form multiple bonds in a single step is a powerful strategy for rapidly increasing molecular complexity and accessing unique spirocyclic architectures. researchgate.net
Role as a Key Intermediate in Multi-Step Organic Syntheses
The N-Boc protecting group makes this compound a stable, isolable intermediate that is well-suited for use in complex, multi-step synthetic sequences. This feature is analogous to other Boc-protected four-membered heterocycles, such as tert-Butyl 3-oxoazetidine-1-carboxylate, which are recognized as crucial intermediates in the large-scale manufacturing of pharmaceutical compounds. nih.govacsgcipr.org The Boc group provides robust protection under a variety of reaction conditions but can be removed cleanly when needed, allowing for the unmasking of the nitrogen atom for subsequent functionalization. This controlled reactivity is essential in total synthesis, where protecting group strategy is paramount. The oxazetidine ring itself can be viewed as a masked 1,2-amino alcohol, a motif frequently found in biologically active molecules. researchgate.net Its use as a stable intermediate simplifies the logistics of a long synthesis by introducing this critical functionality in a protected and compact form.
Contribution to the Development of Novel Disconnections in Complex Molecule Synthesis
The application of 1,2-oxazetidine derivatives has led to the development of novel disconnection approaches in retrosynthetic analysis. Specifically, the use of N-protected 1,2-oxazetidines as an "umpoled synthon" for a 2-aminoethanol fragment represents a significant conceptual advance. nih.govacs.org In a typical synthesis, the carbon atom adjacent to the nitrogen in a 2-aminoethanol unit would be electrophilic. However, the ring-opening of the 1,2-oxazetidine with a carbon nucleophile effectively inverts this polarity, allowing for the formation of a C-C bond at that position. This umpolung strategy opens up new avenues for constructing complex molecules by enabling bond formations that are counterintuitive to classical synthetic logic. nih.govacs.org By providing a practical way to execute these novel disconnections, this compound and related compounds allow chemists to design more efficient and convergent synthetic routes to complex target molecules.
Future Directions and Emerging Research Avenues in 1,2 Oxazetidine Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1,2-oxazetidines, future research will likely prioritize the adoption of green chemistry principles to minimize waste and environmental impact. nih.gov
Current synthetic strategies often rely on traditional methods that may involve hazardous reagents or solvents. Emerging green approaches focus on:
Photoredox Catalysis: Recent studies have demonstrated the feasibility of synthesizing 1,2-oxazetidines with a free –NH group using visible-light photoredox catalysis. rsc.orgresearchgate.net This method allows for the combined use of simple precursors like alkynes, thiophenols, and azides under mild conditions, representing a significant step towards sustainability. rsc.org Future work will likely expand the substrate scope and efficiency of these photocatalytic methods.
One-Pot and Multicomponent Reactions: Designing syntheses that combine multiple steps into a single operation (one-pot) or bring together multiple starting materials in one reaction (multicomponent reactions) significantly improves resource efficiency. nih.govnih.gov A [2 + 1 + 1] radical tandem cycloaddition of styrenes, arylamines, and tert-butyl hydroperoxide (TBHP) has been described for the synthesis of polysubstituted 1,2-oxazetidines, showcasing a simple and direct method from readily available materials. acs.org
Benign Solvents and Catalysts: A move away from hazardous solvents and towards water or other environmentally friendly alternatives is a key aspect of green chemistry. nih.gov The use of metal-free catalysts, such as graphene oxide, which can exhibit dual catalytic activity, is another promising area for the sustainable synthesis of heterocyclic compounds and could be adapted for 1,2-oxazetidine synthesis. nih.gov
Exploration of Novel Catalytic Methods for Enhanced Functionalization
The inherent ring strain of 1,2-oxazetidines makes them valuable synthons, but controlling their reactivity is crucial. Novel catalytic methods are being explored to unlock new modes of functionalization.
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. An efficient cobalt-catalyzed ring-opening reaction of 1,2-oxazetidines with heteroarenes has been developed. researchgate.net This process involves a Cp*Co(III) catalyst that enables the merger of C-H activation with the cleavage of both N-O and C-C bonds within the oxazetidine ring, leading to site-selective aminomethylation and hydroxymethylation. researchgate.net Future research will likely focus on expanding the range of catalysts and substrates for such transformations.
Ring-Opening Reactions: The strained N-O bond is a key feature of 1,2-oxazetidines. N-Tosyl-1,2-oxazetidine has been shown to be a reliable source of electrophilic oxygen in reactions with organometallic compounds. researchgate.net Catalytic methods that can control the regioselective opening of the ring are of high interest. For example, copper-catalyzed ring-opening reactions of strained rings like aziridines are well-documented, and similar strategies could be applied to 1,2-oxazetidines to achieve novel transformations. mdpi.com
Umpolung Reactivity: Catalytic strategies that can reverse the normal reactivity of a functional group (umpolung) are highly valuable. A catalytic asymmetric umpolung C-O bond-forming reaction of N-nosyl 1,2-oxazetidines with β-keto esters has been achieved using a chiral phase-transfer catalyst. acs.org This provides access to highly functionalized chiral ethers and demonstrates the potential for developing new catalytic bond-forming strategies based on the unique reactivity of the 1,2-oxazetidine ring. acs.org
Expanding the Substrate Scope for Asymmetric Synthesis of Derivatized Oxazetidines
The synthesis of enantiomerically pure chiral molecules is critical for applications in medicine and materials science. While methods for the asymmetric synthesis of 1,2-oxazetidines are emerging, they are still rare. researchgate.net
Chiral Catalysts: The development of new chiral catalysts is essential for expanding the scope of asymmetric synthesis. Chiral phase-transfer catalysts have been successfully used in the asymmetric synthesis of functionalized ethers from 1,2-oxazetidines. acs.org Chiral oxazaborolidinium ions (COBIs) are another class of powerful Lewis acid catalysts that have proven effective in a variety of asymmetric transformations and could be applied to 1,2-oxazetidine synthesis. sigmaaldrich.com
Starting Material Diversity: A general and practical method to access structurally diverse chiral 1,2-oxazetidines from readily available chiral epoxides and α-bromo esters has been reported, utilizing a mild Mitsunobu reaction for the ring-closure. researchgate.net This approach allows for the preparation of a range of N-nosyl-protected 3- and 4-substituted, as well as 3,4-disubstituted chiral 1,2-oxazetidines with excellent enantioselectivities. researchgate.net Future work will aim to further broaden the diversity of accessible structures by exploring a wider range of starting materials and reaction types.
Stereoselective Cycloadditions: Cycloaddition reactions are a powerful tool for constructing cyclic molecules. Developing catalytic, enantioselective [2+2] cycloadditions or other cycloaddition strategies to form the 1,2-oxazetidine ring would be a significant advancement. While not yet broadly developed for 1,2-oxazetidines, the principles from asymmetric cycloadditions used to form other strained rings like azetidines could provide a roadmap. rsc.org
Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques and Advanced Computational Modeling
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The application of advanced analytical and computational tools will be instrumental in advancing 1,2-oxazetidine chemistry.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are increasingly used to probe reaction mechanisms, rationalize observed stereoselectivities, and predict the reactivity of new substrates. mdpi.com For instance, DFT calculations have been used to suggest a stepwise reaction mechanism for the ring expansion of 1,2-oxazetidines and to understand the different reactivities observed. researchgate.net Computational studies can also help in the design of new catalysts by modeling catalyst-substrate interactions. mdpi.com
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics in real-time. These methods can provide invaluable data to support or refute proposed reaction mechanisms. While specific applications to 1,2-oxazetidine synthesis are not yet widely reported, their use in related heterocyclic chemistry suggests they will be a key tool for future mechanistic investigations.
Kinetics and Theoretical Studies: Detailed kinetic studies, combined with computational modeling, can provide a quantitative understanding of reaction pathways and the factors that control selectivity. Studies on related isomers of the C2H5NO formula, which includes the parent 1,2-oxazetidine ring, have used computational methods to document their properties and potential formation pathways, highlighting the power of these theoretical approaches. nih.gov
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of 1,2-oxazetidines, paving the way for new discoveries in organic synthesis, medicinal chemistry, and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 1,2-oxazetidine-2-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate protection of an oxazetidine precursor. A common approach involves coupling tert-butoxycarbonyl (Boc) groups to the nitrogen of 1,2-oxazetidine under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). Solvents such as dichloromethane or THF are used at 0–25°C, with reaction monitoring via TLC or NMR to optimize quenching time. Catalytic amounts of DMAP may enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and oxazetidine ring protons (distinct splitting patterns due to ring strain).
- IR : Stretching frequencies for the carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups validate structural integrity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly loss of the Boc group (M-56).
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as oxazetidines are prone to ring-opening reactions. Use desiccants (e.g., molecular sieves) in storage vials .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective organocatalysts) can control stereochemistry. For example, kinetic resolution during ring closure or chiral Lewis acids (e.g., BINOL-derived catalysts) may bias diastereomer formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
Q. What experimental design strategies resolve contradictions in reported reactivity of this compound under varying catalytic systems?
- Methodological Answer : Apply a factorial design (e.g., Box-Behnken or Central Composite Design) to isolate variables (catalyst loading, temperature, solvent polarity). For instance, in epoxidation studies with tert-butyl hydroperoxide (TBHP), molybdenum hexacarbonyl (Mo(CO)₆) showed optimal activity in dichloroethane at 60°C. Statistical analysis (ANOVA) identifies dominant factors, while in situ IR or Raman spectroscopy tracks intermediate species .
Q. How can computational methods predict and rationalize the ring-strain energy of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxazetidine ring’s geometry and strain energy. Compare with reference compounds (e.g., azetidines or pyrrolidines) to quantify strain. NBO analysis reveals orbital interactions influencing ring stability. Experimental validation includes kinetic studies of ring-opening reactions under acidic/basic conditions .
Q. What strategies mitigate instability of this compound in aqueous or protic environments?
- Methodological Answer : Introduce steric hindrance via substituents on the oxazetidine ring or replace the Boc group with more hydrolytically stable protecting groups (e.g., Fmoc). Alternatively, formulate the compound in non-polar solvents (e.g., toluene) or ionic liquids to reduce water accessibility. Accelerated stability testing (40°C/75% RH) quantifies degradation rates .
Data Contradiction Analysis
Q. How should conflicting data on the catalytic efficiency of Mo(CO)₆ vs. Ti(OiPr)₄ in oxazetidine functionalization be addressed?
- Methodological Answer : Conduct parallel reactions under identical conditions (solvent, temperature, substrate ratio) with both catalysts. Use kinetic profiling (e.g., GC/MS sampling at intervals) to compare turnover frequencies (TOF). Post-reaction analysis (XPS or EXAFS) examines catalyst decomposition pathways. Contradictions may arise from trace moisture or ligand dissociation effects, necessitating strict anhydrous protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
